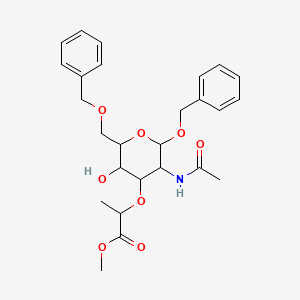![molecular formula C13H20O4 B12287572 Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is a chemical compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety fused to an acrylate group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate typically involves the reaction of 1,4-dioxaspiro[4.5]decane with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions and advanced equipment .
Chemical Reactions Analysis
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acrylate group can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group.
Addition: The double bond in the acrylate group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The acrylate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function .
Comparison with Similar Compounds
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of an acrylate group.
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate: A compound with a similar spirocyclic structure but different functional groups.
The uniqueness of Ethyl 3-(1,4-Dioxaspiro[4
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl (E)-3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h3-4,11H,2,5-10H2,1H3/b4-3+ |
InChI Key |
LBCIUUCNJXGWHX-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC2(CC1)OCCO2 |
Canonical SMILES |
CCOC(=O)C=CC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


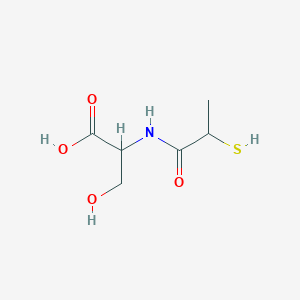
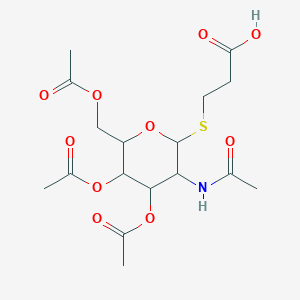
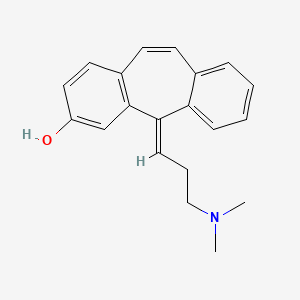
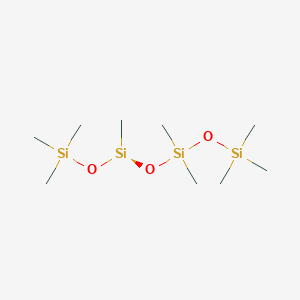
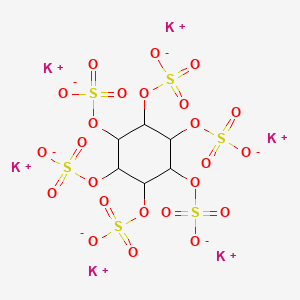
![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)
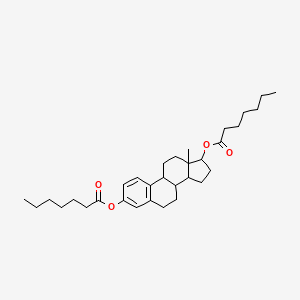
![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
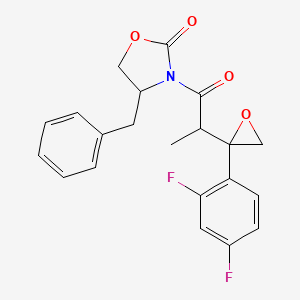
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)
